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Compound of Interest

Compound Name: Davy Reagent methyl

CAS No.: 82737-61-9

Cat. No.: B1587365 Get Quote

Executive Summary
This guide details the stoichiometric optimization and application of Davy’s Reagent (2,4-

bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) for the conversion of carbonyls to

thiocarbonyls.[1] While Lawesson’s Reagent (LR) is the industry standard, Davy’s Reagent

offers superior solubility in low-boiling solvents (DCM, THF), enabling thionation at milder

temperatures.[1] This document clarifies the critical "0.5 Equivalent Rule," addresses the

specific "Methyl" nomenclature confusion, and provides a self-validating protocol for odor

control and yield maximization.

Reagent Profile & Chemical Identity
To ensure reproducibility, researchers must distinguish Davy’s Reagent from its aryl analogues.

[1]
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Feature Davy's Reagent (Methyl) Lawesson's Reagent (Aryl)

Structure Methylthio substituents (S-Me) p-Methoxyphenyl substituents

CAS Number 82737-61-9 19172-47-5

Active Species Methyl thioxophosphine sulfide Aryl thioxophosphine sulfide

Solubility High in DCM, THF, CHCl₃
Low in DCM; requires

Toluene/Xylene

Reaction Temp 25°C – 65°C (Mild) 80°C – 110°C (Harsh)

Byproduct
Methyl trithiometaphosphate

(Odor!)[1]

Aryl trithiometaphosphate

polymer

Core Directive: When a protocol specifies "Davy Reagent Methyl Reactions," it refers to the

use of the methylthio-substituted reagent (CAS 82737-61-9), not the methylation of the

substrate.[1]

Stoichiometry and Molar Equivalents
The most common failure mode in thionation is incorrect stoichiometry, leading to difficult

purifications or incomplete conversion.[1]

The Dissociation Mechanism
Davy’s Reagent exists as a dimer in the solid state.[1] In solution, it effectively dissociates into

two reactive monomeric ylides.[1]

Molar Mass (Dimer): ~284.4 g/mol [1]

Reactive Capacity: 1 mole of Dimer thionates 2 moles of Carbonyl.[1]

The "0.55 Equivalent" Rule
Although the theoretical requirement is 0.5 molar equivalents (eq), experimental data suggests

a slight excess is required to overcome moisture sensitivity (hydrolysis of the P-S bond) and

kinetic lag.[1]
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Theoretical: 0.50 eq Dimer per 1.0 eq Substrate.[1]

Recommended:0.55 – 0.60 eq Dimer per 1.0 eq Substrate.[1]

Critical Threshold: Do NOT exceed 0.8 eq unless the substrate is sterically hindered. Excess

reagent forms sticky, malodorous phosphorus byproducts that co-elute with non-polar

products.[1]

Mechanistic Flow (Graphviz)
The following diagram illustrates the dissociation and atom-economy of the reaction.

Stoichiometry Logic: 1 Dimer = 2 Active Monomers
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Caption: Figure 1. The dissociation of one mole of Davy Reagent dimer yields two moles of

reactive monomer, establishing the 0.5 molar equivalent baseline.

Experimental Protocol: Mild Thionation
Objective: Convert a methyl ester to a thionoester using Davy’s Reagent in THF.

Materials
Substrate: 1.0 mmol (e.g., Methyl Benzoate).[1]

Reagent: Davy’s Reagent (0.55 mmol, 156 mg).[1] Note: 0.55 eq.
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Solvent: Anhydrous THF (5 mL, 0.2 M concentration).

Quench: 5% Sodium Hypochlorite (Bleach) solution.[1] (CRITICAL)

Step-by-Step Methodology
Preparation (Inert Atmosphere):

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

Cool to room temperature under Argon or Nitrogen flow.[1]

Why: P-S bonds are susceptible to hydrolysis; moisture reduces effective stoichiometry.[1]

Solvation:

Add the substrate (1.0 eq) and Davy’s Reagent (0.55 eq).[1]

Add Anhydrous THF.[1]

Observation: The mixture will be a suspension initially.[1]

Reaction:

Stir at Room Temperature (25°C) for 1 hour.

Monitor via TLC.[1]

Optimization: If conversion is <50% after 1 hour, heat to 50°C. Do not reflux immediately;

Davy’s reagent is more reactive than Lawesson’s and often works at ambient temperature.

[1]

Workup (The "Odor Kill" Step):

Safety Note: The byproduct contains methyl-sulfur species with a low odor threshold.[1]

Protocol: Dilute the reaction mixture with Et₂O or DCM.

Quench: Wash the organic layer with 5% NaOCl (Bleach) / NaOH (1:1) solution.[1]
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Chemistry: The bleach oxidizes the malodorous mercaptan byproducts to odorless

sulfonates.[1]

Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

Purification:

Flash column chromatography (Silica gel).[1]

Tip: Thiono-derivatives are typically less polar (higher Rf) and often colored

(yellow/orange) compared to their carbonyl precursors.[1]

Workflow Decision Tree
Use this logic flow to determine if Davy's Reagent is the correct choice over Lawesson's.

Start: Thionation Project

Is substrate soluble in
hot Toluene/Xylene?

Is substrate
thermally sensitive (>80°C)?

Yes

Select Davy's Reagent
(Use DCM/THF at 25-50°C)

No (Need polar solvent)

Yes (Needs mild conditions)

Select Lawesson's Reagent
(Use Toluene at 110°C)

No (Stable)

Select Belleau's Reagent
(For extreme stability)

If Lawesson fails
due to steric bulk

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Davy-Reagent-methyl
https://pubchem.ncbi.nlm.nih.gov/compound/Davy-Reagent-methyl
https://pubchem.ncbi.nlm.nih.gov/compound/Davy-Reagent-methyl
https://pubchem.ncbi.nlm.nih.gov/compound/Davy-Reagent-methyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Figure 2. Selection logic for thionating reagents based on substrate solubility and

thermal stability.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Incomplete Conversion Hydrolysis of reagent
Use freshly distilled solvents;

increase eq to 0.60.

"Vile" Smell Methyl mercaptan release

Perform oxidative wash

(Bleach) immediately.[1] Do

not rotovap without quenching.

Product Decomposition Thermal instability

Switch from Toluene (110°C) to

THF (60°C) using Davy's

Reagent.

Sticky Residue Excess Reagent
Strictly adhere to 0.55 eq. Do

not use 1.0 eq "just to be safe."
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2,4-disulfide (Davy Reagent Methyl)."[1] [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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